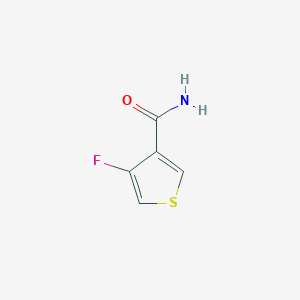

4-Fluorothiophene-3-carboxamide

Description

4-Fluorothiophene-3-carboxamide is a heterocyclic organic compound that features a thiophene ring substituted with a fluorine atom at the 4-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.

Properties

Molecular Formula |

C5H4FNOS |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-fluorothiophene-3-carboxamide |

InChI |

InChI=1S/C5H4FNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) |

InChI Key |

ULLCNVXGNJAPQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorothiophene-3-carboxamide typically involves the fluorination of thiophene derivatives followed by the introduction of the carboxamide group. One common method is the direct fluorination of thiophene using reagents like sulfur tetrafluoride (SF4) or Selectfluor. The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent introduction of the carboxamide group can be achieved through standard amide formation reactions, often using catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Re

Biological Activity

4-Fluorothiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity, including data from various studies, case reports, and relevant findings.

Chemical Structure and Properties

This compound features a thiophene ring with a fluorine substituent and a carboxamide functional group. The presence of the fluorine atom is believed to enhance its biological activity by influencing electronic properties and molecular interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of coumarin-3-carboxamide derivatives, including those with fluorinated substituents, were tested against various cancer cell lines. Notably, compounds with similar structures showed significant cytotoxicity against HepG2 and HeLa cancer cell lines with IC50 values ranging from 0.39 to 4.85 μM, indicating promising anticancer properties comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 | TBD | TBD |

| Coumarin derivative 14b | HeLa | 0.39 | |

| Coumarin derivative 14e | HepG2 | 2.62 | |

| Doxorubicin | Various | 0.5-1 | TBD |

The mechanism by which this compound exerts its anticancer effects may involve interaction with specific molecular targets within cancer cells. Molecular docking studies suggest that such compounds can bind to the active sites of enzymes like CK2, which play a critical role in cancer cell proliferation and survival .

Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and regulating cell cycle proteins like cyclin B1 .

Case Studies

A case study involving similar fluorinated compounds indicated that their modification could lead to enhanced selectivity towards cancer cells while minimizing cytotoxicity towards normal cells . This selective activity is crucial for developing safer anticancer therapies.

Table 2: Summary of Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.